molecular formula C10H10N2O2 B13638592 Ethyl pyrrolo[1,2-b]pyridazine-3-carboxylate

Ethyl pyrrolo[1,2-b]pyridazine-3-carboxylate

Cat. No.: B13638592
M. Wt: 190.20 g/mol
InChI Key: IRTZSNYSZNLLNW-UHFFFAOYSA-N
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Description

Ethyl pyrrolo[1,2-b]pyridazine-3-carboxylate is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused to a pyridazine ring, with an ethyl ester group attached to the carboxylate position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl pyrrolo[1,2-b]pyridazine-3-carboxylate can be synthesized through a multi-step process involving cycloaddition reactions. One common method involves the 3+2 cycloaddition reaction between mesoionic oxazolo-pyridazinones and ethyl propiolate. The mesoionic compounds are generated in situ by the action of acetic anhydride on 3(2H)pyridazinone acids obtained from corresponding esters by alkaline hydrolysis followed by acidification .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Mechanism of Action

The exact mechanism of action of ethyl pyrrolo[1,2-b]pyridazine-3-carboxylate is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways. For example, some derivatives of pyrrolo[1,2-b]pyridazine have shown kinase inhibitory activity, suggesting that they may interfere with kinase signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl pyrrolo[1,2-b]pyridazine-3-carboxylate is unique due to its specific ester functional group, which can be modified to create a variety of derivatives with different biological activities. This versatility makes it a valuable scaffold for drug discovery and development .

Properties

IUPAC Name

ethyl pyrrolo[1,2-b]pyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)8-6-9-4-3-5-12(9)11-7-8/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRTZSNYSZNLLNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC=CN2N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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